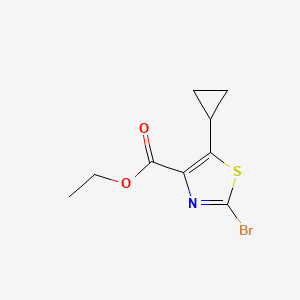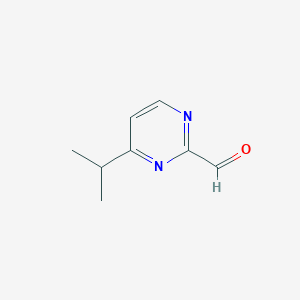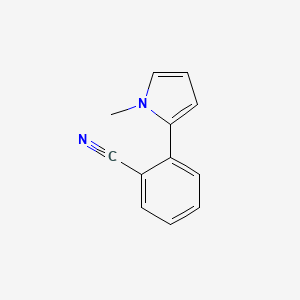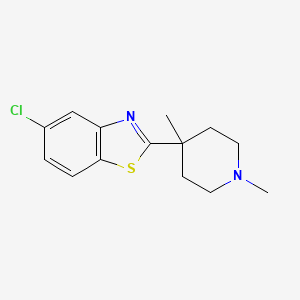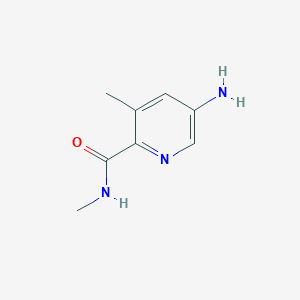
5-Amino-N,3-dimethylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-N,3-dimethylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of an amino group at the 5th position and two methyl groups at the N and 3rd positions of the picolinamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,3-dimethylpicolinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-nitro-3-methyl benzoic acid.
Reduction Reaction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination Reaction: The amino group is then chlorinated using reagents like thionyl chloride.
Esterification Reaction: The resulting compound undergoes esterification to form an ester intermediate.
Ammonolysis Reaction: Finally, the ester is converted to this compound through ammonolysis.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors and optimizing reaction conditions to achieve high yields and purity while minimizing waste and cost.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-N,3-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinamides.
Wissenschaftliche Forschungsanwendungen
5-Amino-N,3-dimethylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 5-Amino-N,3-dimethylpicolinamide involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1MQ: Known for its metabolic effects and potential therapeutic applications.
N,N-Dimethylformamide: Used as a solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Similar to N,N-Dimethylformamide but with different reactivity and applications .
Uniqueness
5-Amino-N,3-dimethylpicolinamide is unique due to its specific substitution pattern on the picolinamide structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H11N3O |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
5-amino-N,3-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-6(9)4-11-7(5)8(12)10-2/h3-4H,9H2,1-2H3,(H,10,12) |
InChI-Schlüssel |
HYDUBJXQIUNNEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C(=O)NC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


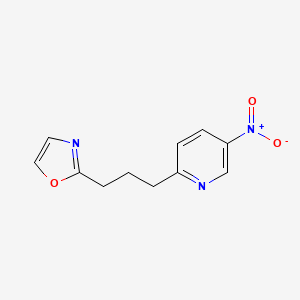
![7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13921002.png)
![4-Bromo-2,3-dihydrofuro[2,3-c]pyridin-7-amine](/img/structure/B13921003.png)


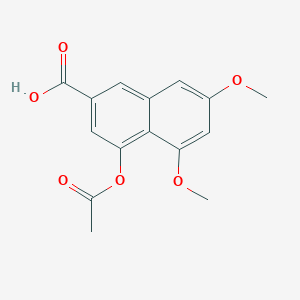
![1-[(2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13921038.png)
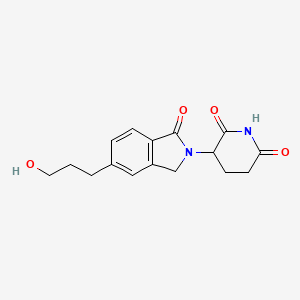
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13921059.png)
![Methyl 4-methylene-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13921067.png)
